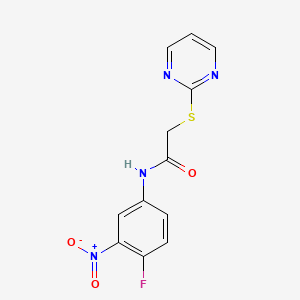
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a useful research compound. Its molecular formula is C12H9FN4O3S and its molecular weight is 308.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Applications
- Antitumor Drug Intermediates : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate (7), an important intermediate in many antitumor drugs, illustrates the utility of compounds related to N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide in cancer treatment. This compound is widely used in small molecular inhibitors of anti-tumor and was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution (Gan et al., 2021).
Radiopharmaceutical Development
- Radioligand Synthesis : Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, synthesized with similar structural components, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, leading to their use in positron emission tomography (PET) imaging for neurodegenerative disorders (Fookes et al., 2008).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Agents : Derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related in structure, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds displayed improved activities, indicating potential therapeutic applications (Muralidharan et al., 2019).
Radiosensitizing in Cancer Therapy
- Radiosensitizing in Cancer Therapy : Phenylpyrimidine derivatives, closely related in structure, have been investigated for their potential as radiosensitizers in cancer therapy. These compounds have shown to inhibit cell viability and increase the efficacy of radiotherapy in cancer treatment (Jung et al., 2019).
Allergenic Potential in Pharmaceutical Industry
- Allergenic Potential : In a case study, a pharmaceutical worker experienced allergic reactions while working with intermediates in the synthesis of flutamide, a drug structurally similar to this compound. This highlights the allergenic potential of such compounds in the pharmaceutical industry (Jungewelter & Aalto‐Korte, 2008).
Anti-Anoxic Activity
- Anti-Anoxic Agents : Novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, similar in structure, have shown anti-anoxic activity, suggesting potential therapeutic applications in conditions requiring protection against oxygen deprivation (Kuno et al., 1993).
Anticancer Activity
- Anticancer Agents : Fluorinated coumarin–pyrimidine hybrids, structurally related, have been synthesized and evaluated for their anticancer activity, demonstrating significant cytotoxicity against human cancer cell lines (Hosamani et al., 2015).
Larvicidal Activity
- Larvicidal Agents : Pyrimidine derivatives linked with morpholinophenyl, structurally related, have been synthesized and evaluated for larvicidal activity, showing significant effects against larvae, indicating potential use in pest control (Gorle et al., 2016).
Fluorescence Binding Studies
- Fluorescence Binding Studies : p-Hydroxycinnamic acid amides, structurally related, have been synthesized and investigated for their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, highlighting potential biological interactions and binding properties (Meng et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3S/c13-9-3-2-8(6-10(9)17(19)20)16-11(18)7-21-12-14-4-1-5-15-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBVFVFKDIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
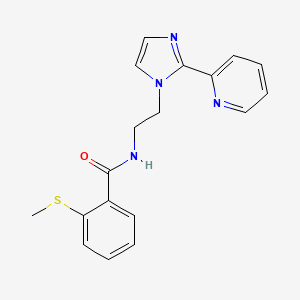
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

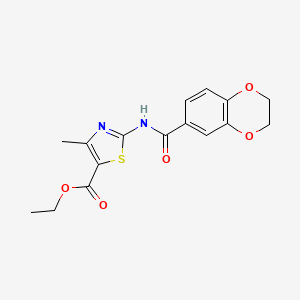
![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
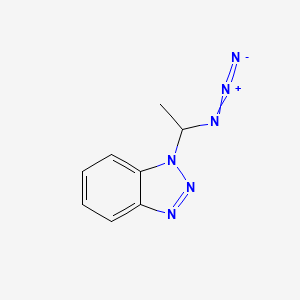
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)
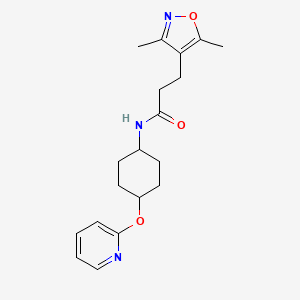


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
